Urea, 1-benzoyl-3-(o-hydroxyphenyl)-2-thio-
Overview
Description
“Urea, 1-benzoyl-3-(o-hydroxyphenyl)-2-thio-” is an organic compound that serves as an essential building block in various fields of scientific research. Its common name is 1-Benzoyl-3-(2-hydroxyphenyl)thiourea .
Molecular Structure Analysis
The molecular formula of this compound is C14H12N2O2S . It has a molecular weight of 272.32200 . The exact mass is 272.06200 .Physical And Chemical Properties Analysis
This compound has a density of 1.382g/cm3 . The LogP value, which indicates its solubility in water and oil, is 3.31430 . The index of refraction is 1.724 .Scientific Research Applications
Anti-acetylcholinesterase Activity
1-Benzoyl-3-(o-hydroxyphenyl)-2-thio-urea derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity. Studies found that certain derivatives showed potent inhibitory activity in the sub-micromolar range, indicating potential applications in treating conditions like Alzheimer's disease by enhancing cholinergic function in the brain (Vidaluc et al., 1994).
Vibrational and Electronic Characterization
The structural, vibrational, and electronic characteristics of 1-benzoyl-3-furoyl-1-phenylthiourea were studied using various spectroscopic methods. The research provided insights into the compound's molecular stability, intermolecular interactions, and non-linear optical behavior, suggesting its utility in materials science and photonics applications (Lestard et al., 2015).
Synthesis and Biochemical Evaluation
Further research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas highlighted the importance of optimizing spacer length for achieving high antiacetylcholinesterase activity. This work underscores the significance of molecular flexibility in designing effective inhibitors (Vidaluc et al., 1995).
Chemical Synthesis and Reactivity
Studies on the reaction of benzoyldicyandiamide with hydroxylamine hydrochloride leading to oxadiazoles and the addition of urea to aroyl isothiocyanates forming various heterocyclic compounds demonstrate the utility of 1-benzoyl-3-(o-hydroxyphenyl)-2-thio-urea derivatives in organic synthesis, providing novel routes to heterocyclic compounds with potential pharmaceutical applications (Warburton, 1966).
Anticancer Drug Candidate
Molecular docking studies on N-benzoyl-N'-(4-fluorophenyl) thiourea derivatives as anticancer drug candidates have shown that these compounds exhibit potential for inhibiting specific enzymes involved in cancer progression. The research indicates that structural modification of these urea derivatives could lead to the development of new anticancer agents (Hardjono et al., 2019).
Safety And Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, assure adequate flushing of the eyes by separating the eyelids with fingers . In case of inhalation, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .
properties
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-12-9-5-4-8-11(12)15-14(19)16-13(18)10-6-2-1-3-7-10/h1-9,17H,(H2,15,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKKAMQNVBUTBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201724 | |
Record name | Urea, 1-benzoyl-3-(o-hydroxyphenyl)-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-3-(2-hydroxyphenyl)thiourea | |
CAS RN |
53514-41-3 | |
Record name | Urea, 1-benzoyl-3-(o-hydroxyphenyl)-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053514413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 1-benzoyl-3-(o-hydroxyphenyl)-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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